molecular formula C18H23N5O4 B2541191 8-(4-ethoxyphenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-21-3

8-(4-ethoxyphenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2541191
CAS RN: 946280-21-3
M. Wt: 373.413
InChI Key: UFDYXLFBMGJRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-ethoxyphenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C18H23N5O4 and its molecular weight is 373.413. The purity is usually 95%.
BenchChem offers high-quality 8-(4-ethoxyphenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-ethoxyphenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Compounds structurally related to "8-(4-ethoxyphenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide" are often synthesized for their potential biological activities. For example, derivatives of imidazo[1,2,4]triazines and other heterocyclic compounds have been synthesized and evaluated for various biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial activities (Abu‐Hashem et al., 2020), (Remers et al., 2015), (Bektaş et al., 2007).

Anticancer and Antioxidant Agents

Research on related compounds has shown that fused heterocyclic triazines, synthesized from various amines and acyl imidates, exhibit notable anticancer and antioxidant activities. These studies highlight the potential of these compounds as therapeutic agents due to their ability to modulate biological pathways and protect against oxidative stress (Bekircan et al., 2005).

Novel Synthetic Routes and Chemical Properties

The synthesis of related compounds often involves novel synthetic routes that contribute to the field of synthetic organic chemistry. These routes can offer insights into the reactivity of imidazo[2,1-c][1,2,4]triazine derivatives and provide a foundation for developing new chemical transformations. Research in this area explores the chemistry of imidazo[2,1-c][1,2,4]triazines, including ring-opening reactions and the synthesis of novel derivatives with potential for further functionalization (Usova et al., 1989).

Photophysical and Thermal Properties

The study of dendrimeric complexes derived from related heterocyclic compounds has revealed interesting photophysical and magnetic behaviors. These findings are significant for the development of materials with specific optical and magnetic properties, which could have applications in sensors, imaging, and information storage (Uysal & Koç, 2010).

properties

IUPAC Name

8-(4-ethoxyphenyl)-N-(1-methoxypropan-2-yl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-4-27-14-7-5-13(6-8-14)22-9-10-23-17(25)15(20-21-18(22)23)16(24)19-12(2)11-26-3/h5-8,12H,4,9-11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDYXLFBMGJRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC(C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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